Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate
Description
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is a pyridine derivative characterized by three key substituents: a bromine atom at position 5, a methylamino (-NHCH₃) group at position 2, and a methyl ester (-COOCH₃) at position 3. Its molecular formula is C₈H₉BrN₂O₂, with a molecular weight of 245.07 g/mol. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, where bromine serves as a handle for further functionalization .
Properties
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQONOUTCNFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Substitution
Starting from methyl 2,6-difluoropyridine-3-carboxylate : Reaction with methylamine in ethanol at -25 °C yields a mixture of regioisomers, methyl 2-fluoro-6-methylaminopyridine-3-carboxylate and its 2- and 6-substituted regioisomer in approximately 57:43 ratio. This indicates moderate regioselectivity under these conditions.
Starting from methyl 2,6-dichloropyridine-3-carboxylate : Treatment with sodium methoxide in tetrahydrofuran (THF) or dichloromethane (CH2Cl2) selectively produces 2-methoxypyridine-3-carboxylate derivatives as main products.
When the reaction is conducted in N,N-dimethylformamide (DMF) with methoxide or 4-methylbenzenethiolate anion, regioselectivity shifts strongly toward substitution at the 6-position (>97% selectivity), which is crucial for obtaining the desired intermediate.
Introduction of the Methylamino Group
The methylamino group is introduced by nucleophilic substitution of a leaving group such as a sulfoxide or sulfone derivative at the 2-position. For example, methylamine treatment of a sulfoxide intermediate in DMF at approximately 60 °C yields methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in about 90% yield.
This step involves oxidation of the 6-(4-methylbenzenethio) substituent to the sulfoxide, followed by nucleophilic displacement by methylamine.
Bromination Step
Bromination is typically performed on the intermediate methyl 2-methoxy-6-methylaminopyridine-3-carboxylate using N-bromosuccinimide (NBS) under controlled conditions to install the bromine atom at the 5-position.
This reaction proceeds efficiently, and subsequent alkaline hydrolysis can be used to convert intermediates to the desired carboxylic acid or ester derivatives with high yield (up to 96% in some cases).
Esterification Process
Esterification of 5-bromo-2-pyridine carboxylic acid derivatives to the methyl ester is catalyzed by p-toluenesulfonic acid in refluxing absolute methanol for 2–8 hours.
After reaction completion, the mixture is cooled, dried, and purified by recrystallization, yielding methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate with high purity.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Methylamine or sodium methoxide | EtOH, THF, CH2Cl2, DMF | -25 °C to 60 °C | 57:43 regioisomer ratio (methylamine) >97% regioselectivity (methoxide in DMF) |
Solvent choice critical for regioselectivity |
| Sulfoxide formation & substitution | Oxidation of thioether, then methylamine | DMF | ~60 °C | ~90% | Key step for methylamino group introduction |
| Bromination | N-bromosuccinimide (NBS) | Various | Controlled (e.g., room temp to reflux) | Up to 96% | Selective bromination at 5-position |
| Esterification | p-Toluenesulfonic acid catalyst, methanol | Methanol | Reflux (2–8 hours) | High purity yield | Final ester formation step |
Research Findings and Optimization Insights
The regioselectivity of nucleophilic substitution on the pyridine ring is highly dependent on the solvent and nucleophile used. For example, methoxide anion in DMF favors substitution at the 6-position, while methylamine in ethanol gives a mixture of isomers.
Oxidation of thioether intermediates to sulfoxides facilitates selective nucleophilic displacement by methylamine, improving yields and purity of the methylamino-substituted intermediate.
Bromination with NBS is efficient and selective, with minimal side reactions when reaction conditions are controlled.
The overall synthetic route from 2,6-dichloropyridine-3-carboxylate to this compound achieves an overall yield of approximately 67%, demonstrating good scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Ester hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ester hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation and reduction: Products include various oxidized or reduced forms of the compound.
Ester hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Organic Synthesis
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. The compound can undergo:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of derivatives with different functional groups.
- Oxidation and Reduction Reactions : The methylamino group can be oxidized to form more complex nitrogen-containing compounds, while the carboxylate group can be reduced to alcohols or aldehydes, broadening its utility in synthetic pathways.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is utilized in developing potential drug candidates. Its applications include:
- Drug Development : The compound is involved in synthesizing inhibitors targeting specific enzymes or receptors. For instance, it has been studied as a precursor for compounds that act on dopamine D2 and D3 receptors and serotonin receptors, which are crucial in treating neurological disorders such as schizophrenia and depression.
- Structure-Activity Relationship Studies : Research indicates that modifications to the methylamino group can significantly alter the compound's biological activity. Such studies are essential for optimizing drug efficacy and minimizing side effects.
Material Science
This compound also finds applications in material science:
- Functional Materials : The compound can be incorporated into materials designed for specific electronic or optical properties. Its unique electronic structure allows it to be used in developing advanced materials such as sensors or photovoltaic devices.
Table 1: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates nucleophilic substitutions and redox reactions. |
| Medicinal Chemistry | Drug development targeting neurotransmitter receptors | Potential treatments for schizophrenia and depression; structure modifications enhance efficacy. |
| Material Science | Development of functional materials with electronic properties | Used in sensors and photovoltaic devices due to unique electronic characteristics. |
Case Study: Synthesis of Dopamine Receptor Antagonists
A notable application of this compound is its role as an intermediate in synthesizing dopamine receptor antagonists. Researchers have demonstrated that modifying the methylamino group leads to compounds with varying affinities for dopamine receptors, indicating a promising avenue for drug design targeting psychiatric disorders .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate
- Substituents : 2-(trifluoromethyl), 5-bromo, 3-COOCH₃.
- Molecular Formula: C₈H₅BrF₃NO₂; MW: 284.03 g/mol.
- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing the pyridine ring’s electron density compared to the methylamino group in the target compound. This difference impacts reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions .
Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate
- Substituents : 2-(difluoromethyl), 5-bromo, 3-COOCH₃.
- Molecular Formula: C₈H₆BrF₂NO₂.
- Key Differences : The difluoromethyl (-CHF₂) group is moderately electron-withdrawing, offering intermediate reactivity between -CF₃ and -NHCH₃. Its polarity may enhance solubility in polar aprotic solvents relative to the target compound .
Methyl 5-bromo-3-methylpicolinate
- Substituents : 3-methyl, 5-bromo, 2-COOCH₃ (picolinate).
- Molecular Formula: Likely C₈H₈BrNO₂ (inferred).
- Key Differences: The carboxylate group at position 2 (vs. 3 in the target) alters dipole orientation. The methyl group at position 3 is non-polar, reducing hydrogen-bonding capacity compared to the methylamino group .
Methyl 3-amino-5-bromopicolinate
- Substituents: 3-amino (-NH₂), 5-bromo, 2-COOCH₃.
- Key Differences: The amino group at position 3 (vs. 2 in the target) modifies regioselectivity in reactions.
Physicochemical and Reactivity Trends
Biological Activity
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent targeting various neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C₉H₁₀BrN₂O₂
- Molecular Weight : Approximately 244.09 g/mol
The compound features a pyridine ring with a bromine atom, a methylamino group, and a carboxylate ester, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as an antagonist for dopamine D2 and D3 receptors as well as serotonin 5-HT3 receptors. These interactions suggest potential applications in treating disorders related to neurotransmitter imbalances, such as schizophrenia and depression .
Key Mechanisms:
- Dopamine Receptor Modulation : The compound's ability to bind to dopamine receptors indicates its potential in managing conditions like Parkinson's disease and schizophrenia.
- Serotonin Receptor Interaction : By modulating serotonin receptors, it may influence mood regulation and anxiety disorders.
Biological Activity Data
Recent studies have quantified the biological activity of this compound. The following table summarizes key findings from various research articles:
| Study | Biological Activity | Target Receptors | EC₅₀ (µM) | Max. Modulation (%) |
|---|---|---|---|---|
| Positive allosteric modulation | α7 nAChRs | 0.14 | 600 | |
| Antagonist | D2, D3, 5-HT3 | ND | 40 | |
| Antagonist | D2, D3 | ND | 30 |
Note: ND = Not Determined
Case Studies
- Dopamine Receptor Antagonism : A study demonstrated that this compound exhibited potent antagonistic effects on dopamine receptors, which could be beneficial in developing treatments for psychotic disorders.
- Serotonin Receptor Studies : Another investigation highlighted the compound's role as an antagonist at serotonin receptors, suggesting its utility in addressing mood disorders and anxiety .
- In Vitro Studies : In vitro assays indicated that modifications to the compound's structure could significantly alter its binding affinity and selectivity towards target receptors, emphasizing the importance of structural optimization in drug design.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives. Key findings include:
- Synthesis Efficiency : Efficient synthetic routes have been developed, allowing for high yields of the compound suitable for biological testing .
- Structure-Activity Relationship (SAR) : Studies have shown that variations in substituents on the pyridine ring can enhance or diminish biological activity, providing insights for future drug development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate?
- Methodological Answer : A plausible route involves sequential functionalization of a pyridine core. For example:
Bromination : Introduce bromine at the 5-position via electrophilic substitution, as demonstrated in bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions .
Methylamino Introduction : Employ nucleophilic substitution or reductive amination at the 2-position. Methylamine can react with a halogenated precursor (e.g., 2-chloro derivative) under basic conditions.
Esterification : Convert a carboxylic acid intermediate (e.g., 3-carboxylic acid) to the methyl ester using methanol and a catalyst like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) .
- Key Considerations : Monitor regioselectivity during bromination and optimize reaction conditions (temperature, solvent) to minimize side products like dibrominated species.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methylamino (δ ~2.5–3.5 ppm, split due to NH coupling), and methyl ester (δ ~3.8–4.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons adjacent to bromine (deshielded due to electronegativity).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₉BrN₂O₂: theoretical ~273.98 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. How can X-ray crystallography resolve ambiguities in its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of substitution patterns and bond angles.
- Procedure : Grow crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELXL for refinement, leveraging constraints for heavy atoms (Br) and hydrogen-bonding networks involving the methylamino group .
- Validation : Compare experimental bond lengths (e.g., C-Br: ~1.90 Å) with theoretical values to assess steric or electronic distortions .
Advanced Research Questions
Q. What side reactions occur during its synthesis, and how can they be mitigated?
- Methodological Answer :
- Competing Bromination : Over-bromination at the 4-position is possible. Use directing groups (e.g., methylamino) to enhance 5-position selectivity and control stoichiometry .
- Ester Hydrolysis : The methyl ester may hydrolyze under acidic/basic conditions. Avoid aqueous workup at extreme pH; use anhydrous solvents like THF or DCM .
- Oxidation of Methylamino Group : Protect the amine with a Boc group during harsh reactions (e.g., bromination), then deprotect with TFA .
Q. How does the methylamino group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methylamino group at the 2-position may hinder coupling at adjacent positions. Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to improve efficiency .
- Electronic Effects : The electron-donating methylamino group activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) can predict charge distribution .
- Case Study : Coupling the 5-bromo moiety with boronic acids (e.g., aryl/heteroaryl) under Pd catalysis yields biaryl derivatives for drug discovery .
Q. What computational methods predict its interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., kinases) using force fields (AMBER/CHARMM) to assess stability of hydrogen bonds between the methyl ester and catalytic residues .
- Docking Studies : Use AutoDock Vina to screen against protein databases (PDB), prioritizing targets with hydrophobic pockets compatible with the bromine and methyl groups .
- QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity data to guide structural optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
